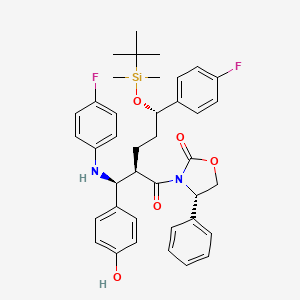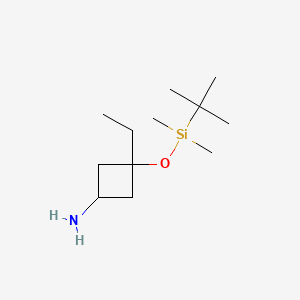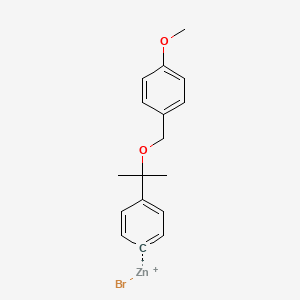
(4-(2-((4-MethoxybenZyl)oxy)propan-2-yl)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its reactivity and stability in THF.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as a solvent and stabilizes the organozinc compound. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides, alkylating agents, and other organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide is used as a reagent in various organic synthesis reactions. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable reagent for large-scale chemical production.
Mecanismo De Acción
The mechanism by which (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide exerts its effects involves the transfer of the zinc atom to a substrate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxybenzyloxy)phenylboronic acid: Similar in structure but contains a boron atom instead of zinc.
(4-Methoxyphenyl)methoxyphenylboronic acid: Another boronic acid derivative with similar functional groups.
Ethyl 2-((4-Methoxybenzyl)oxy)acetate: Contains similar functional groups but lacks the organometallic zinc component.
Uniqueness
The uniqueness of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide lies in its organozinc component, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds under mild conditions.
Propiedades
Fórmula molecular |
C17H19BrO2Zn |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-4-(2-phenylpropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C17H19O2.BrH.Zn/c1-17(2,15-7-5-4-6-8-15)19-13-14-9-11-16(18-3)12-10-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LFIKEIXDYAWGKN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C1=CC=[C-]C=C1)OCC2=CC=C(C=C2)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)

![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
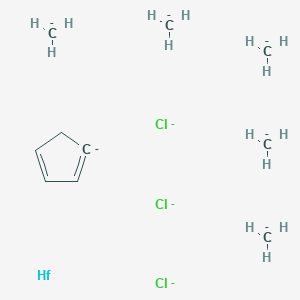


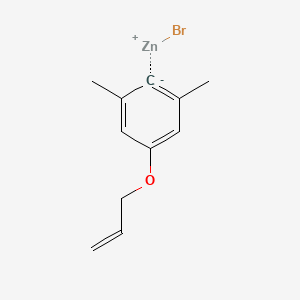
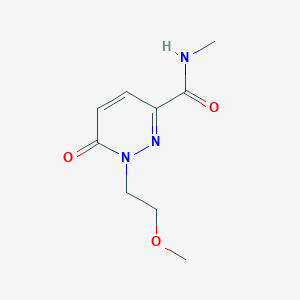
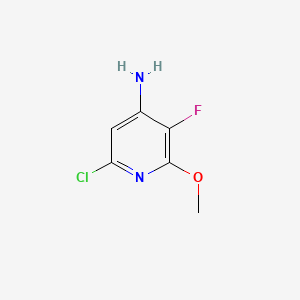
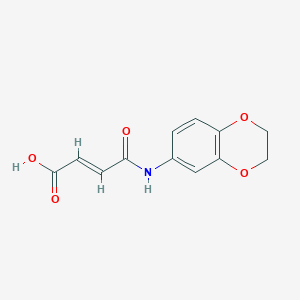
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
